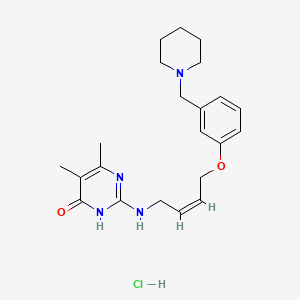

4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)-

Description

The compound “4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)-” is a pyrimidinone derivative characterized by a 5,6-dimethyl-substituted core and a complex side chain. The side chain includes a (Z)-configured 2-butenylamino group linked to a 3-(1-piperidinylmethyl)phenoxy moiety . The monohydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. This compound is listed under the synonym AKOS015962106 and is supplied as a dihydrochloride salt in some instances, though its monohydrochloride form is the focus here .

Properties

CAS No. |

126868-90-4 |

|---|---|

Molecular Formula |

C22H31ClN4O2 |

Molecular Weight |

419.0 g/mol |

IUPAC Name |

4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C22H30N4O2.ClH/c1-17-18(2)24-22(25-21(17)27)23-11-4-7-14-28-20-10-8-9-19(15-20)16-26-12-5-3-6-13-26;/h4,7-10,15H,3,5-6,11-14,16H2,1-2H3,(H2,23,24,25,27);1H/b7-4-; |

InChI Key |

BYSUEKDQOCICDG-ZULQGGHCSA-N |

Isomeric SMILES |

CC1=C(N=C(NC1=O)NC/C=C\COC2=CC=CC(=C2)CN3CCCCC3)C.Cl |

Canonical SMILES |

CC1=C(N=C(NC1=O)NCC=CCOC2=CC=CC(=C2)CN3CCCCC3)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- typically involves multiple steps, including the formation of the pyrimidinone core, the introduction of dimethyl groups, and the attachment of the piperidinylmethyl phenoxy group. Common synthetic routes may include:

Formation of Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Dimethyl Substitution: Introduction of dimethyl groups can be done via alkylation reactions.

Attachment of Piperidinylmethyl Phenoxy Group: This step may involve nucleophilic substitution reactions to attach the phenoxy group to the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrimidinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidinone compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth by targeting various signaling pathways involved in cancer progression. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and the downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neurological Applications

Given the presence of the piperidine moiety, this compound may exhibit neuroprotective effects. Research has shown that similar pyrimidinone derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Target Compound

- Core structure: 4(1H)-Pyrimidinone with 5,6-dimethyl groups.

- Side chain: (Z)-2-butenylamino group connected to a 3-(1-piperidinylmethyl)phenoxy moiety.

- Salt form: Monohydrochloride.

- Key features : The (Z)-configuration of the butenyl chain and the piperidinylmethyl group may enhance membrane permeability and receptor binding .

Analog 1 : 2-[[2-(4-Methoxyphenoxy)ethyl]thio]-6-phenyl-4(1H)-pyrimidinone ()

- Core structure: 4(1H)-Pyrimidinone with a 6-phenyl substituent.

- Side chain: Thioether linkage (ethylsulfanyl) connected to a 4-methoxyphenoxy group.

- Key differences: Replaces the piperidinylmethylphenoxy-butenylamino chain with a thioether and methoxyphenoxy group. Lacks alkyl substituents on the pyrimidinone core.

- Implications : The thioether may confer different metabolic stability compared to the amine linker in the target compound .

Analog 2 : 4,6-Disubstituted Pyrimidin-2(1H)-one Derivatives ()

- Examples : 4-(3-nitrophenyl)-6-phenyl, 4-(2-chlorophenyl)-6-phenyl.

- Core structure : Pyrimidin-2(1H)-one with 4,6-disubstitution (vs. 5,6-dimethyl in the target compound).

Target Compound

- Limited explicit data on biological targets, but structural analogs (e.g., piperidine-containing compounds) often target CNS receptors or enzymes like acetylcholinesterase .

Analog 3 : Pyrimidinone Nucleosides ()

- Example: 3,4-Dihydro-4-(hydroxymethyl)-1-β-D-ribofuranosyl-2(1H)-pyrimidinone (Compound 7).

- Activity : Potent cytidine deaminase (CDA) inhibitor (Ki = 4 × 10⁻⁷ M), comparable to tetrahydrouridine (THU) but with superior acid stability.

- Key difference: The ribofuranosyl group and hydroxymethyl substituent enable enzyme inhibition via transition-state mimicry, unlike the target compound’s phenoxy-piperidine side chain .

Analog 4 : Pyridine-Dimethyl-Phenyl-DAPY Hybrids ()

- Example: 4-((4-((2,6-Dimethyl-4-(5-methylfuran-2-yl)phenyl)amino)pyrimidin-2-yl)amino)benzonitrile (9j).

- Activity : Anticancer or antiviral activity inferred from structural similarity to DAPY (diarylpyrimidine) HIV inhibitors.

- Key difference: Aromatic substituents (e.g., furan, thiophene) and cyano groups optimize π-π stacking and hydrogen bonding in viral targets .

Physicochemical Properties

Biological Activity

The compound 4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- is a novel pyrimidinone derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of 4(1H)-Pyrimidinone derivatives typically involves multi-step chemical reactions. For instance, the precursor compounds can be synthesized through reactions involving various heterocyclic moieties and functional groups. The specific synthetic route for the compound has not been detailed in the available literature; however, similar pyrimidinone derivatives have been synthesized using methods such as:

- Condensation reactions : Combining pyrimidine derivatives with electrophilic agents.

- Cyclization processes : Forming the pyrimidinone ring structure through cyclization of appropriate substrates.

Anticancer Activity

Recent studies have demonstrated that certain pyrimidinone derivatives exhibit significant anticancer properties. For example, a study highlighted that specific pyrimidinone compounds can inhibit the biological activity of X-linked inhibitor of apoptosis protein (XIAP), which is crucial in cancer cell survival pathways. The inhibition constants (Ki values) for these derivatives were found to be lower than those of control compounds, suggesting enhanced efficacy against prostate cancer cells .

Antimicrobial Properties

The antimicrobial activity of pyrimidinone derivatives has also been evaluated. In various studies, compounds similar to 4(1H)-Pyrimidinone have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The synthesized compounds exhibited varying degrees of antibacterial activity, indicating that structural modifications can significantly influence their potency .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, some studies suggest that pyrimidinones may possess anti-inflammatory effects. Research indicates that certain derivatives can modulate inflammatory pathways and reduce cytokine production in vitro, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive analysis conducted on a series of pyrimidinone derivatives provided insights into their biological interactions and mechanisms of action:

- Study on XIAP Inhibition : A theoretical model was employed to analyze the interaction between several pyrimidinone derivatives and the XIAP protein. The results indicated that specific structural features enhance binding affinity and biological activity .

- Antibacterial Evaluation : A set of synthesized pyrimidine derivatives was tested against various bacterial strains. Results showed that certain modifications led to increased antibacterial efficacy compared to standard antibiotics .

Data Tables

The following table summarizes the biological activities observed in various studies involving pyrimidinone derivatives:

| Compound | Activity Type | Target/Organism | Observations |

|---|---|---|---|

| Compound A | Anticancer | Prostate cancer cells | Significant XIAP inhibition (Ki < controls) |

| Compound B | Antibacterial | Staphylococcus aureus | High activity against Gram-positive bacteria |

| Compound C | Anti-inflammatory | Cytokine production | Modulates inflammatory response |

Q & A

Basic: What synthetic strategies are recommended for preparing this pyrimidinone derivative and its intermediates?

The compound’s synthesis likely involves modular assembly of the pyrimidinone core, the phenoxy-butene linker, and the piperidinylmethyl substituent. Key steps include:

- Hilbert-Johnson reaction : For coupling pyrimidine intermediates with ribofuranosyl derivatives, as demonstrated in pyrimidinone nucleoside synthesis .

- Protection of reactive groups : Use benzoyl or other acid-labile protecting groups to prevent side reactions during coupling steps .

- Isomer control (Z/E) : Optimize reaction temperature and solvent polarity (e.g., CHCl₃ or DMF) to favor the Z-configuration, critical for biological activity. Monitor via HPLC or NOESY NMR .

Basic: Which analytical techniques are optimal for confirming the compound’s structural integrity?

Combine multiple orthogonal methods:

- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding patterns (e.g., 4[1H]-pyrimidinone vs. 6[1H]-tautomers) .

- ¹H/¹³C NMR : Assign peaks using 2D COSY and HSQC to verify substituent positions (e.g., 5,6-dimethyl groups) and amine linkage geometry .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight and chloride counterion presence .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Solubility challenges arise from the hydrophobic phenoxy and piperidinylmethyl groups. Strategies include:

- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based solubilizers, balancing bioactivity interference .

- Salt formation : Explore alternative counterions (e.g., mesylate) while ensuring compatibility with monohydrochloride stability .

- Prodrug derivatization : Introduce phosphate or carboxylate groups at the pyrimidinone’s 2-position to enhance hydrophilicity .

Advanced: What experimental designs are suitable for analyzing the compound’s dimerization via hydrogen bonding?

The pyrimidinone core may form DDAA (donor-donor-acceptor-acceptor) hydrogen-bonded dimers, affecting solubility and receptor binding. Methods include:

- Variable-temperature NMR : Monitor concentration-dependent chemical shifts in CDCl₃ to calculate dimerization constants (Kdim > 10⁶ M⁻¹ in some pyrimidinones) .

- FT-IR spectroscopy : Detect N-H stretching frequencies (3200–3400 cm⁻¹) to identify intermolecular H-bonding .

- Molecular dynamics simulations : Model dimer stability under physiological pH and ionic strength .

Advanced: How should discrepancies between in vitro enzyme inhibition and in vivo efficacy be investigated?

Discrepancies may stem from metabolic instability or poor tissue penetration. Solutions involve:

- Metabolite profiling : Use LC-MS/MS to identify acid-sensitive degradation products (e.g., ribopyranoside forms in acidic gastric conditions) .

- Pharmacokinetic studies : Measure plasma/tissue concentrations over time to assess bioavailability and correlate with efficacy .

- Proteolytic stability assays : Test susceptibility to liver microsomal enzymes or serum proteases .

Basic: What are the critical parameters for validating biological activity in enzyme inhibition assays?

- Enzyme source : Use purified cytidine deaminase (CDA) or cell lysates with confirmed activity .

- Inhibitor concentration range : Span 10⁻⁴–10⁻⁷ M to determine Ki values, accounting for competitive vs. non-competitive mechanisms .

- Control compounds : Include tetrahydrouridine (THU) as a reference inhibitor to benchmark potency .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Focus on substituent modifications:

- Piperidinylmethyl group : Replace with morpholine or azetidine rings to modulate lipophilicity and target engagement .

- Butenyl linker : Shorten to propenyl or introduce halogen atoms (e.g., fluorine) to enhance metabolic stability .

- Pyrimidinone core : Test 5,6-dimethyl vs. 5-ethyl-6-methyl variants to balance steric effects and π-π stacking .

Basic: What stability tests are essential for long-term storage of the compound?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- pH stability profiling : Assess solubility and integrity in buffers (pH 1–10) to guide formulation (e.g., lyophilized vs. solution) .

- HPLC purity monitoring : Track impurity formation (e.g., oxidation byproducts) over 6–12 months .

Advanced: How to resolve conflicting data on tautomeric forms in different solvents?

The 4[1H]-pyrimidinone and 6[1H]-tautomers may dominate depending on solvent polarity:

- Solvent screening : Use DMSO-d₆ (favors 6[1H]-tautomer) vs. CDCl₃ (favors 4[1H]-tautomer) in NMR studies .

- Computational modeling : Calculate tautomer energy differences using DFT (B3LYP/6-31G*) to predict dominant forms .

- Crystallography : Confirm solid-state tautomerization via single-crystal X-ray diffraction .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

- Kinase panel screening : Test against 50+ kinases (e.g., EGFR, VEGFR) to identify selectivity .

- ATP-binding site mutations : Use recombinant kinases with gatekeeper mutations (e.g., T790M) to validate binding specificity .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.